molecular formula C24H29ClN4O2 B11370879 2-(4-chloro-3-methylphenoxy)-N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11370879
M. Wt: 441.0 g/mol
InChI Key: MCYSPACNQPUAJB-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a chloromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Chloromethylphenoxy Group: The final step involves the coupling of the chloromethylphenoxy group to the benzodiazole-piperidine intermediate through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s specific application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-3-METHYLPHENOXY)-N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE
  • 2-(4-FLUORO-3-METHYLPHENOXY)-N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE

Uniqueness

The uniqueness of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C24H29ClN4O2

Molecular Weight

441.0 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C24H29ClN4O2/c1-3-29-22-10-7-18(14-21(22)27-23(29)15-28-11-5-4-6-12-28)26-24(30)16-31-19-8-9-20(25)17(2)13-19/h7-10,13-14H,3-6,11-12,15-16H2,1-2H3,(H,26,30)

InChI Key

MCYSPACNQPUAJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C)N=C1CN4CCCCC4

Origin of Product

United States

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